(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide
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Overview
Description
(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with potential applications in various scientific fields. This compound features a pyridine ring, an amide group, and a chiral center, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde, (S)-2-amino-3-methylbutanoic acid, and dimethylamine.
Formation of Intermediate: The first step involves the condensation of pyridine-3-carboxaldehyde with (S)-2-amino-3-methylbutanoic acid to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: Finally, the amine is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide: The racemic mixture containing both (S)- and ®-enantiomers.
N-Methyl-2-pyridylmethylamine: A structurally similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide is unique due to its specific chiral center and the presence of both an amide group and a pyridine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-5-4-6-14-7-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUXETZYAQSAGR-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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